4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine
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Description
The compound “4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine” is a derivative of thiazole . Thiazole derivatives have been synthesized and biologically evaluated for their in vitro anticancer activity . The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophoric structure that binds to tubulin and inhibits malignant cell division and growth .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a compound with 4,6-dichloro-2-methylpyrimidine in anhydrous THF . The reaction mixture is then cooled down to 0 °C, and sodium hydride is added .Chemical Reactions Analysis
The compound is likely to undergo reactions typical of thiazole derivatives. For instance, it may react with 4,6-dichloro-2-methylpyrimidine in the presence of sodium hydride .Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its anticancer activity. Compounds with a similar structure have shown promising cytostatic activity against multiple cell lines . Therefore, “4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine” might also have potential as an anticancer agent.
properties
IUPAC Name |
4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-23-15-9-12(10-16(24-2)18(15)25-3)13-8-14-17(20-11-13)19(27-21-14)22-4-6-26-7-5-22/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONPTLGCLPUHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC3=NSC(=C3N=C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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